![molecular formula C13H17F3N2O B12615211 4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine CAS No. 919112-71-3](/img/structure/B12615211.png)
4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a trifluoromethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate: This step involves the introduction of the trifluoromethoxy group to the phenyl ring. Common methods include nucleophilic substitution reactions using trifluoromethoxy reagents.
Coupling with Piperidine: The trifluoromethoxyphenyl intermediate is then coupled with piperidine through a series of reactions, such as reductive amination or nucleophilic substitution, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the phenyl ring or piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: It is used in the development of advanced materials, such as electrochromic devices and polymers with unique optical properties.
Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethoxy)phenyl-Containing Polymers: These compounds share the trifluoromethoxyphenyl group and are used in similar applications, such as electrochromic devices.
Uniqueness
4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine is unique due to its specific combination of a piperidine ring and a trifluoromethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
919112-71-3 |
|---|---|
Molekularformel |
C13H17F3N2O |
Molekulargewicht |
274.28 g/mol |
IUPAC-Name |
4-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)19-11-3-1-2-10(8-11)9-12(17)4-6-18-7-5-12/h1-3,8,18H,4-7,9,17H2 |
InChI-Schlüssel |
NOOCDTAFJMJFLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(CC2=CC(=CC=C2)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide](/img/structure/B12615132.png)
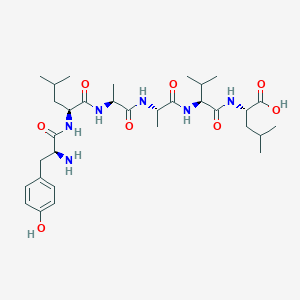
![9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B12615145.png)
![5-benzyl-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615148.png)
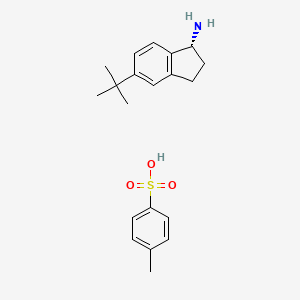
![{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12615165.png)

![4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile](/img/structure/B12615175.png)
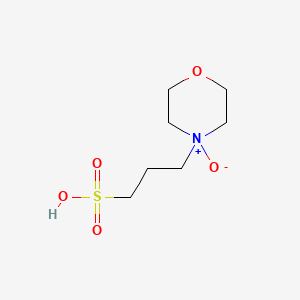
![(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12615192.png)
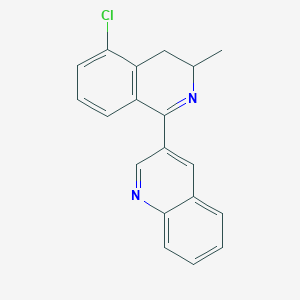
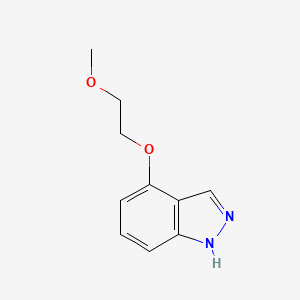

![7-[Benzyl(methyl)amino]-1-phenylheptan-3-one](/img/structure/B12615205.png)
